

Technical Guide: 3-Hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>(3R)-3-hydroxy-3-phenylpropanoic acid</i>
CAS No.:	2768-42-5
Cat. No.:	B1238315

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Synonyms, Synthesis, and Pharmaceutical Applications

Executive Summary

3-Hydroxy-3-phenylpropanoic acid (CAS: 3480-87-3) is a

-hydroxy acid intermediate used primarily in the asymmetric synthesis of antidepressant drugs, most notably Fluoxetine (Prozac) and Atomoxetine. Its structure features a chiral center at the C3 position, making the resolution of its enantiomers ((R) and (S)) a pivotal step in the production of enantiopure active pharmaceutical ingredients (APIs). This guide details its nomenclature, physicochemical properties, validated synthesis protocols, and analytical methods.

Nomenclature & Identification

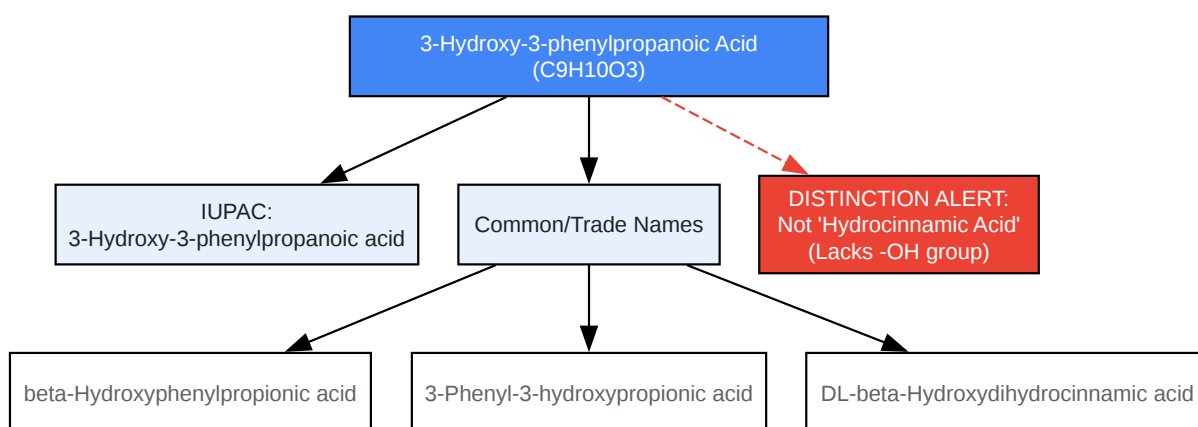
Accurate identification is essential due to the compound's similarity to non-hydroxylated phenylpropanoic acids (hydrocinnamic acid).

Core Identifiers

Parameter	Value
IUPAC Name	3-Hydroxy-3-phenylpropanoic acid
Common Synonyms	-Hydroxyphenylpropionic acid; 3-Phenyl-3-hydroxypropionic acid; DL- -Hydroxydihydrocinnamic acid
CAS Number (Racemic)	3480-87-3
CAS Number (S-Isomer)	36567-72-3
Molecular Formula	
Molecular Weight	166.17 g/mol
SMILES	<chem>OC(CC(O)=O)C1=CC=CC=C1</chem>

Nomenclature Hierarchy (Visualization)

The following diagram illustrates the relationship between the IUPAC name and its common trade synonyms to prevent confusion with Hydrocinnamic acid.



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Figure 1: Nomenclature hierarchy and critical distinction from non-hydroxylated analogs.

Physicochemical Properties

Understanding these properties is vital for handling and purification processes.

Property	Data	Notes
Physical State	Solid (Crystalline powder)	White to off-white
Melting Point	115–118 °C	Sharp melting point indicates high purity
Boiling Point	~329 °C	At 760 mmHg (Predicted)
pKa	4.40	Carboxylic acid proton
Solubility	Soluble in Ethanol, Ethyl Acetate, DMSO	Sparingly soluble in cold water
Chirality	One stereocenter (C3)	Exists as (R) and (S) enantiomers

Synthetic Protocols

Two distinct pathways are provided: a chemical synthesis for the racemic scaffold and an enzymatic resolution for chiral isolation.

Protocol A: Reformatsky Reaction (Chemical Synthesis)

This classic organozinc reaction is the standard method for synthesizing

-hydroxy esters from benzaldehyde.

Reagents:

- Benzaldehyde (1.0 eq)[1]
- Ethyl bromoacetate (1.2 eq)[1]
- Zinc dust (activated) (1.5 eq)
- Solvent: Dry Benzene or THF/Toluene mix

- Acid: Dilute HCl (for workup)

Step-by-Step Methodology:

- Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and acetone, followed by drying under vacuum.
- Initiation: In a dry flask under inert atmosphere (), suspend activated Zinc in dry benzene. Add a catalytic amount of iodine () to initiate the reaction.
- Addition: Slowly add a solution of Ethyl bromoacetate and Benzaldehyde dropwise to the refluxing zinc suspension. Note: Maintain a gentle reflux to control the exotherm.
- Reflux: Continue refluxing for 2–4 hours until the zinc is consumed.
- Hydrolysis: Cool the reaction mixture to 0°C and quench with dilute cold sulfuric acid or HCl to dissolve zinc salts.
- Extraction: Separate the organic layer, wash with sodium bicarbonate and brine, then dry over .
- Purification: Evaporate solvent to yield Ethyl 3-hydroxy-3-phenylpropionate.
- Saponification (Optional): To obtain the free acid, reflux the ester with ethanolic KOH (10%) for 2 hours, acidify with HCl, and recrystallize from water.

Protocol B: Enzymatic Kinetic Resolution (Chiral Isolation)

To obtain enantiopure (S)-3-hydroxy-3-phenylpropanoic acid (often required for drug synthesis), lipase-catalyzed hydrolysis is preferred over chemical resolution.

System: Pseudomonas Lipase (PCL) or Candida antarctica Lipase B (CALB).

Methodology:

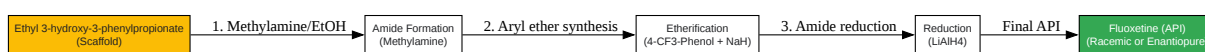
- **Substrate Preparation:** Dissolve racemic Ethyl 3-hydroxy-3-phenylpropionate in a biphasic system (e.g., Phosphate buffer pH 7.0 / Diisopropyl ether).
- **Enzyme Addition:** Add immobilized Lipase (e.g., Novozym 435).
- **Incubation:** Shake at 30°C. The enzyme preferentially hydrolyzes the (R)-ester (or (S)-ester depending on specific lipase specificity) to the acid, leaving the opposite enantiomer as the unreacted ester.
- **Separation:** Basify the aqueous layer to pH 8.5 to extract the unreacted ester into the organic phase. Acidify the aqueous phase to pH 2.0 to precipitate the resolved Chiral Acid.

Pharmaceutical Applications

The primary value of 3-hydroxy-3-phenylpropanoic acid lies in its role as a scaffold for Fluoxetine (Prozac).

Retrosynthetic Pathway: Fluoxetine

The compound serves as the "backbone" that provides the phenyl ring and the 3-carbon spacer. The hydroxyl group is later functionalized to the ether linkage found in Fluoxetine.



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Figure 2: Synthesis of Fluoxetine utilizing the 3-hydroxy-3-phenylpropionate scaffold.

Mechanism:

- The ester is converted to the N-methyl amide.
- The hydroxyl group undergoes nucleophilic aromatic substitution (S_NAr) or Mitsunobu reaction with 4-trifluoromethylphenol.

- The amide carbonyl is reduced (using or Borane) to the amine, yielding the final drug.[2]

Analytical Methods

Quality control requires the separation of enantiomers to ensure optical purity (ee%).

HPLC Method for Enantiomers

- Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).
- Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid (TFA).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm or 210 nm.
- Expected Retention: The (S) and (R) enantiomers will show distinct retention times (typically).

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